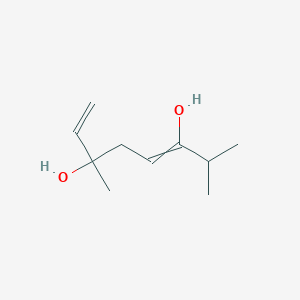

3,7-Dimethylocta-1,5-diene-3,6-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

400019-68-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,7-dimethylocta-1,5-diene-3,6-diol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5-6,8,11-12H,1,7H2,2-4H3 |

InChI Key |

AOEVODOQFCNYAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=CCC(C)(C=C)O)O |

Origin of Product |

United States |

Structural Aspects and Isomerism of 3,7 Dimethylocta 1,5 Diene 3,6 Diol

Elucidation of Constitutional Isomers within the Dimethyloctadiene Diol Class

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For the dimethyloctadiene diol class with the formula C10H18O2, several variations exist beyond 3,7-dimethylocta-1,5-diene-3,6-diol, each with unique structural arrangements. nist.govfoodb.canih.govnist.gov The key differentiators among these isomers are the positions of the two hydroxyl (-OH) groups and the two carbon-carbon double bonds along the eight-carbon chain.

Key Constitutional Isomers Include:

This compound: The focal compound, featuring double bonds starting at carbons 1 and 5, and hydroxyl groups at carbons 3 and 6.

3,7-Dimethylocta-1,7-diene-3,6-diol: In this isomer, the double bonds are located at positions 1 and 7, while the hydroxyl groups are at positions 3 and 6. foodb.canist.gov

3,7-Dimethylocta-1,5-dien-3,7-diol: This isomer is characterized by double bonds at positions 1 and 5, with both hydroxyl groups being tertiary, located at carbons 3 and 7. nist.govymdb.ca

2,6-Dimethylocta-3,7-diene-2,6-diol: Here, the methyl groups are at carbons 2 and 6, the double bonds are at carbons 3 and 7, and the hydroxyl groups are at carbons 2 and 6. nih.govnist.govmedchemexpress.com

The table below provides a comparative overview of these constitutional isomers, highlighting the distinct placement of their functional groups.

| Compound Name | Molecular Formula | Double Bond Positions | Hydroxyl Group Positions |

| This compound | C10H18O2 | 1, 5 | 3, 6 |

| 3,7-Dimethylocta-1,7-diene-3,6-diol nist.govymdb.ca | C10H18O2 | 1, 7 | 3, 6 |

| 3,7-Dimethylocta-1,5-dien-3,7-diol nist.gov | C10H18O2 | 1, 5 | 3, 7 |

| 2,6-Dimethylocta-3,7-diene-2,6-diol nih.govnist.gov | C10H18O2 | 3, 7 | 2, 6 |

Stereochemical Considerations of the Diol Moiety

The stereochemistry of this compound is a critical aspect of its identity, influencing its physical, chemical, and biological properties.

Chiral Centers and Potential Enantiomeric/Diastereomeric Forms

This compound possesses two chiral centers at carbon 3 and carbon 6, where the hydroxyl groups are attached. The presence of 'n' chiral centers can lead to a maximum of 2^n stereoisomers. In this case, with two chiral centers, there are potentially four stereoisomers. These stereoisomers consist of two pairs of enantiomers. Diastereomers also exist, which are stereoisomers that are not mirror images of each other.

Absolute Configuration Determination and Assignment (e.g., (3S, 6S) stereochemistry)

The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For this compound, specific stereoisomers have been identified and synthesized. For example, the (3S, 6S) stereoisomer is one of the possible configurations. Another example from a related compound, 3,7-dimethylocta-1,7-dien-3,6-diol, has shown the predominance of the (3S,6S) form in certain natural sources. researchgate.net The stereoselective synthesis of specific isomers, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, has been accomplished, allowing for the study of individual stereoisomers. researchgate.net

Conformational Analysis of the Diene System

The reactivity and properties of a conjugated diene system, like the one present in this compound, are significantly influenced by its ability to adopt different spatial arrangements through rotation around the central single bond.

Influence of s-cis and s-trans Conformations on Reactivity

Conjugated dienes can exist in two primary planar conformations: s-trans and s-cis. libretexts.orgucalgary.camasterorganicchemistry.com These are not isomers but conformers, as they can interconvert by rotation around the sigma (σ) bond connecting the two double bonds. masterorganicchemistry.comchemistrysteps.com

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. libretexts.orgucalgary.ca

s-cis conformation: The two double bonds are on the same side of the central single bond. While typically less stable than the s-trans form due to steric strain, this conformation is crucial for certain reactions. libretexts.orgmasterorganicchemistry.com

The ability of the diene to adopt the s-cis conformation is a prerequisite for participation in concerted cycloaddition reactions, most notably the Diels-Alder reaction. chemistrysteps.comlibretexts.orglibretexts.org In this reaction, the diene must be in the s-cis form for the terminal carbons (C1 and C4 of the diene system) to bond simultaneously with the dienophile. libretexts.orglibretexts.org While acyclic dienes often favor the more stable s-trans conformation, there is typically a rapid equilibrium between the two forms, allowing the reaction to proceed. libretexts.orglibretexts.org However, significant steric hindrance can make the s-cis conformation highly strained and inhibit such reactions. libretexts.org Some studies suggest that for certain reactions, such as with OH radicals, the energy barriers for s-cis conformers can be smaller than for s-trans conformers, indicating their potential role in specific chemical transformations. researchgate.net

The table below summarizes the key characteristics of the s-cis and s-trans conformations.

| Conformation | Description | Relative Stability | Role in Diels-Alder Reaction |

| s-trans | Double bonds are on opposite sides of the central single bond. libretexts.org | Generally more stable due to less steric hindrance. libretexts.orgucalgary.ca | Unreactive. youtube.com |

| s-cis | Double bonds are on the same side of the central single bond. libretexts.org | Generally less stable due to steric strain. libretexts.orgucalgary.ca | Required for the reaction to occur. chemistrysteps.comlibretexts.orglibretexts.org |

Synthetic Methodologies for 3,7 Dimethyloctadiene Diols

Dehydration Reactions of Precursor Diols

Dehydration reactions of precursor diols represent a potential, though sometimes complex, pathway to forming unsaturated diols like 3,7-dimethylocta-1,5-diene-3,6-diol. An acid-catalyzed dehydration of a saturated polyol, such as 2,3-dimethyl-2,3-butanediol (pinacol), can lead to the formation of an alkene. youtube.com However, this process can be accompanied by rearrangements, which may or may not be desirable depending on the target molecule. youtube.com The formation of specific diene isomers from a more functionalized precursor diol would require careful control of reaction conditions to favor the desired elimination pathway and avoid unwanted side reactions.

Strategies Involving Chiral Epoxy Alcohol Rearrangements

Chiral epoxy alcohols are valuable intermediates in the synthesis of complex molecules, including unsaturated diols. nih.govresearchgate.net One of the most powerful methods for their preparation is the Sharpless asymmetric epoxidation, which allows for the creation of epoxides with high enantioselectivity from allylic alcohols. nih.govmdpi.com These chiral epoxy alcohols can then undergo various transformations.

The versatility of epoxy alcohols stems from their ability to undergo regio- and stereoselective ring-opening reactions. researchgate.net For instance, nucleophilic attack at different positions of the epoxide ring can lead to the formation of either 1,2-diols or 1,3-diols. nih.gov While direct conversion to a diene diol from an epoxy alcohol is not a standard rearrangement, the epoxy group can be used to introduce one of the hydroxyl groups and set a stereocenter, with the remaining functionality being elaborated in subsequent steps. The wide availability and predictable stereochemistry of products from Sharpless epoxidation make this a cornerstone of modern asymmetric synthesis. nih.gov

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers a powerful and versatile toolkit for the construction of carbon-carbon bonds and the introduction of functional groups with high levels of selectivity. Several metals have proven effective in synthesizing dienes and diols, which are key structural motifs in this compound.

Palladium-Catalyzed Coupling Reactions for Diene Formation

Palladium catalysts are widely used in organic synthesis for their ability to facilitate cross-coupling reactions, which form new carbon-carbon bonds. unito.it Reactions such as the Heck, Suzuki, and Sonogashira couplings are fundamental to modern organic chemistry. unito.it In the context of diene synthesis, palladium catalysts can be used to couple vinyl or aryl halides with allenes to produce substituted 1,3-dienes in good to excellent yields. organic-chemistry.org This methodology provides a route to the diene core of the target molecule. Furthermore, palladium-catalyzed difunctionalization of 1,3-dienes allows for the introduction of various functional groups, which could be precursors to the hydroxyl groups in the final diol product. d-nb.infounimi.it

| Catalyst System | Reactants | Product Type | Reference |

| Pd(dba)₂ / K₂CO₃ | Aryl/Vinylic Halides + Allenes | 1,3-Dienes | organic-chemistry.org |

| Pd₂(dba)₃ / (S)-BINAP | (2Z)-2,4-hexadienamide | Pentacyclic products | d-nb.info |

Copper-Catalyzed 1,2-Hydroboration of 1,3-Dienes

Copper-catalyzed reactions have emerged as a powerful tool for the selective functionalization of dienes. Specifically, the hydroboration of 1,3-dienes can be controlled to achieve different selectivities. nih.gov While 1,4-hydroboration is more common, methods for 1,2-hydroboration are also being developed. nih.gov This reaction introduces a boron functional group, which can then be oxidized to an alcohol, providing a direct route to the hydroxyl group in the desired diol. The ability to control the regioselectivity of the hydroboration is crucial for synthesizing specific isomers of the diol. Recent advancements have focused on achieving high enantioselectivity in these transformations, which is critical for the synthesis of chiral diols. chinesechemsoc.orgchinesechemsoc.org

| Catalyst System | Reactants | Key Feature | Reference |

| Copper Hydride / Boryl Copper | Allenes / 1,3-Dienes | Selective hydroboration | nih.gov |

| Copper Catalyst / Chiral Ligand | 2-Substituted 1,3-Dienes | Enantioselective 1,2-borylation | nih.gov |

| Copper Salt / Proton Source / B₂Pin₂ | Terminal 1,3-Dienes | Enantioselective 1,4-protoboration | chinesechemsoc.orgchinesechemsoc.org |

Nickel-Catalyzed Regio- and Enantioselective Hydrofunctionalization of 1,3-Dienes

Nickel catalysis provides a complementary approach to palladium and copper for the functionalization of 1,3-dienes. nih.gov Nickel catalysts have been successfully employed in the hydrocyanation, hydroamination, and hydroarylation of dienes, demonstrating their versatility. nih.govdicp.ac.cn A significant advantage of nickel catalysis is the ability to achieve high levels of regio- and enantioselectivity in the hydrofunctionalization of 1,3-dienes. nih.gov For the synthesis of this compound, a nickel-catalyzed hydroboration or a related process that introduces a hydroxyl group or a precursor would be highly valuable. The development of nickel-catalyzed methods for the addition of organoboronates to 1,3-dienes further expands the synthetic possibilities. rsc.org

| Catalyst System | Reactants | Transformation | Reference |

| Nickel/Brønsted Acid | 1,3-Dienes + Diarylphosphine Oxides | Regio- and enantioselective hydrophosphinylation | nih.gov |

| Nickel/SKP Ligand | 1,3-Dienes + Hydroxylamines | Enantioselective 1,4-hydroamination | dicp.ac.cn |

| Bis(1,5-cyclooctadiene)nickel | 1,3-Dienes + Organoboronates | Addition of organoboronates | rsc.org |

Elimination Reactions from Dihalide Precursors

A classic and fundamental method for the synthesis of alkynes and alkenes is the elimination reaction of dihalides. fiveable.me This strategy involves the removal of two halogen atoms and two hydrogen atoms from a vicinal or geminal dihalide using a strong base. libretexts.orglibretexts.org To synthesize a diene like the one found in this compound, a controlled double dehydrohalogenation of a suitable tetrahalide precursor could be envisioned. Alternatively, the diene could be formed from a dihaloalkene. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination and to avoid the formation of isomeric products. libretexts.org While this method is conceptually straightforward, its application to the synthesis of a complex diol would require a carefully planned multi-step sequence.

Asymmetric Synthesis of Chiral Diene Diols

The creation of chiral diene diols necessitates methods that can introduce specific stereocenters with high fidelity. Asymmetric synthesis is paramount in this endeavor, providing pathways to enantiomerically enriched or pure compounds.

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org The choice between the dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands dictates which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer of the vicinal diol. wikipedia.org

While direct application to this compound is not extensively detailed in readily available literature, the principles of the Sharpless dihydroxylation are broadly applicable to the synthesis of polyols. The reaction is known for its high degree of enantioselectivity and its compatibility with a wide range of alkene substitution patterns. wikipedia.orgnih.gov In the context of synthesizing complex polyols, the Sharpless dihydroxylation can be a key step in establishing crucial stereocenters which are then elaborated into the final target molecule. nih.govmdpi.com The reaction generally favors the oxidation of the more electron-rich double bond within a polyene substrate. wikipedia.org

The standard procedure involves using a stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide catalyst, thus minimizing the use of the toxic and expensive osmium reagent. organic-chemistry.org Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, which contain the catalyst, ligand, and oxidant, simplify the experimental setup. organic-chemistry.org

The stereoselective functionalization of conjugated dienes presents a significant challenge in organic synthesis. Sulfinyl-mediated methods have emerged as a potent strategy for achieving high levels of stereocontrol in the synthesis of enantioenriched 1,4-diols and other polyol structures. csic.essigmaaldrich.comnih.gov This approach often utilizes a cascade reaction sequence involving a Michael-type addition to a sulfinyl diene, followed by isomerization and a sigmaaldrich.comnih.gov-sigmatropic rearrangement. csic.escsic.es

This methodology allows for the chemo- and stereocontrolled functionalization of acyclic conjugated dienes, providing a direct route to valuable building blocks. csic.essigmaaldrich.com The use of enantiopure sulfoxides as chiral auxiliaries is central to this strategy, guiding the stereochemical outcome of the reaction sequence. csic.es The process has been shown to be effective for a variety of substrates, leading to the formation of highly enantioenriched 1,4-diols and 1,4-aminoalcohols. csic.esnih.gov Further functionalization of the resulting structures, such as through highly stereoselective epoxidation and dihydroxylation, allows for the stereodivergent synthesis of more complex polyols in a controlled manner. csic.essigmaaldrich.comresearchgate.net

Oxidative Routes to Dimethyloctadiene Diols (e.g., Oxidation of Linalool)

The oxidation of naturally occurring monoterpenes like linalool (B1675412) provides a potential pathway to various dimethyloctadiene diols. Linalool, with its 3,7-dimethylocta-1,6-dien-3-ol structure, is a readily available starting material. nih.gov Enzymatic oxidation of linalool in natural systems, for instance in grapes, has been proposed to lead to the formation of various polyhydroxylated derivatives. researchgate.net For example, the enzymatic oxidation of linalool at the C-8 position yields (E)-8-hydroxylinalool, which can be further oxidized. researchgate.net While not directly yielding this compound, this illustrates the principle of generating diols from a linalool scaffold through oxidation.

Chemical oxidation methods can also be employed. The specific regioselectivity and stereoselectivity of such oxidations would be dependent on the reagents and conditions used. The presence of two double bonds and a tertiary alcohol in linalool presents a challenge in achieving selective oxidation at a specific position.

Strategies for Sequential Polyol Synthesis (e.g., Phosphate (B84403) Tether-Mediated Protocols)

Sequential polyol synthesis provides a powerful and efficient means of constructing complex polyol chains with defined stereochemistry. Phosphate tether-mediated strategies have been developed as a divergent and effective method for this purpose. nih.govnih.gov This approach involves the use of a phosphate tether to bring together different olefinic alcohol components in a controlled manner. nih.gov

A typical sequence involves a one-pot process that includes ring-closing metathesis (RCM), cross metathesis (CM), and reduction steps. nih.govnih.gov This modular, three-component coupling strategy allows for the synthesis of various polyol fragments by simply changing the order of addition of the olefinic alcohol components to a phosphoryl chloride. nih.gov The resulting polyols often contain a central 1,3-anti-diol subunit with varying olefin geometries at the periphery. nih.gov This method highlights the utility of phosphate tethers in desymmetrizing C2-symmetric 1,3-anti-diene-diol subunits to generate stereochemically rich polyol scaffolds. nih.gov The efficiency of this one-pot sequential process offers significant advantages in terms of atom and step economy for the synthesis of complex polyol-containing natural products. proquest.comku.edu

Derivatization of Diene Diol Scaffolds for Complex Molecule Construction

Diene diol scaffolds, such as this compound, serve as versatile building blocks for the construction of more complex molecules. mdpi.com The diene functionality within these scaffolds is particularly useful for a variety of chemical transformations. mdpi.com

The reactivity of the 1,3-diene moiety can be harnessed in numerous ways, including:

Cycloaddition Reactions: The diene can participate in Diels-Alder reactions to form cyclic structures with controlled stereochemistry.

Cross-Coupling Reactions: The vinyl groups can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, to introduce new carbon-carbon bonds. mdpi.com

Oxidative Cleavage: The double bonds can be cleaved to yield carbonyl compounds, which can be further elaborated.

Hydrofunctionalization and Difunctionalization: The diene can undergo asymmetric hydrofunctionalization or difunctionalization reactions to introduce new functional groups with stereocontrol. mdpi.com

The hydroxyl groups of the diol also provide handles for further derivatization. They can be protected, activated for substitution reactions, or oxidized to ketones. This ability to selectively modify both the diene and the diol functionalities makes these scaffolds highly valuable in the synthesis of natural products and other complex organic molecules. mdpi.com

Reactivity and Reaction Mechanisms of 3,7 Dimethyloctadiene Diols

Reactions Involving the Diene System

The diene system in 3,7-dimethylocta-1,5-diene-3,6-diol consists of two isolated double bonds. This non-conjugated arrangement dictates that the double bonds will generally react independently of one another, characteristic of simple alkenes.

Cycloaddition Reactions (e.g., Diels-Alder and Hetero-Diels-Alder Reactions)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving a [4+2] cycloaddition between a conjugated diene and a dienophile. byjus.comchemistrynotmystery.com For this compound to participate as the diene component in a classical Diels-Alder reaction, it would first need to undergo isomerization to form a conjugated system, which is not a spontaneous process.

However, the isolated double bonds can potentially act as dienophiles in reactions with conjugated dienes.

The reactivity of a diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups (EDGs), which raise the energy of the highest occupied molecular orbital (HOMO) of the diene. libretexts.orglibretexts.org Conversely, the reactivity of a dienophile is increased by electron-withdrawing groups (EWGs), which lower the energy of the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org

In the context of this compound acting as a dienophile, the hydroxyl groups and alkyl (methyl) groups are considered electron-donating. These groups increase the electron density of the double bonds, making them more nucleophilic. This electronic profile suggests that this compound would be a relatively electron-rich dienophile and would therefore react most efficiently with electron-poor dienes (dienes substituted with EWGs) in a normal-electron-demand Diels-Alder reaction.

The regioselectivity of a Diels-Alder reaction is determined by the substitution patterns on both the diene and the dienophile. When an unsymmetrical diene reacts with an unsymmetrical dienophile, two regioisomers are possible. The formation of the major product can often be predicted by considering the electronic effects of the substituents.

The stereospecificity of the Diels-Alder reaction is a key feature; the stereochemistry of the reactants is retained in the product. libretexts.org For example, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring.

A further stereochemical consideration is the endo/exo selectivity. The "endo rule" states that the dienophile's substituents with pi-electron density will preferentially occupy the space under the diene in the transition state, leading to the endo product. byjus.com This preference is a result of favorable secondary orbital interactions.

Electrophilic Additions to the Double Bonds

The electron-rich nature of the double bonds in this compound makes them susceptible to electrophilic attack. libretexts.orgnumberanalytics.com In the presence of an electrophile (E+), one of the pi bonds will act as a nucleophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-).

Given that the two double bonds are non-conjugated and have different substitution patterns, electrophilic addition is expected to be regioselective. Attack will preferentially occur at the more electron-rich and sterically accessible double bond. The stability of the resulting carbocation intermediate is a crucial factor in determining the regiochemical outcome, following Markovnikov's rule. libretexts.orgmasterorganicchemistry.com The hydroxyl groups can also influence the reaction through intramolecular participation.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydroalkoxylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double bond.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. wikipedia.orgwikipedia.org Treatment of this compound with a borane (B79455) reagent (e.g., BH₃•THF) would lead to the syn-addition of a B-H bond across the double bonds. The boron atom adds to the less sterically hindered carbon atom. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group. libretexts.orgwikipedia.org Given the two double bonds, controlling the stoichiometry of the borane reagent would be crucial to achieve mono- or di-hydroboration. The presence of the existing hydroxyl groups could also direct the regioselectivity of the hydroboration through coordination with the boron reagent. umich.edu

Hydroalkoxylation: This reaction involves the addition of an alcohol across a double bond. While not as common as hydration, it can be catalyzed by acids or transition metals. The regioselectivity would again be governed by the stability of the carbocation intermediate in the case of acid catalysis.

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups in this compound, one tertiary and one secondary, can undergo typical alcohol reactions. These include oxidation, etherification, and esterification. wikipedia.orgchemistrysteps.com

Oxidation: The secondary hydroxyl group at the C6 position can be oxidized to a ketone using standard oxidizing agents. The tertiary hydroxyl group at the C3 position is resistant to oxidation under normal conditions.

Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or by acid-catalyzed dehydration/condensation with another alcohol. nih.gov Intramolecular etherification (cyclization) is also a possibility, particularly under acidic conditions, which could lead to the formation of cyclic ethers like tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives. masterorganicchemistry.com The regioselectivity of such a cyclization would depend on the relative stability of the resulting rings (5- vs. 6-membered).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form esters at one or both hydroxyl groups.

Pinacol (B44631) Rearrangement: While this compound is not a vicinal diol (a 1,2-diol), acid-catalyzed rearrangement reactions analogous to the pinacol rearrangement could be envisioned. byjus.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com Protonation of a hydroxyl group followed by its departure as water would generate a carbocation, which could then undergo rearrangement (e.g., a hydride or alkyl shift) to a more stable carbocation before elimination or trapping by a nucleophile. The presence of the double bonds could add further complexity to these potential rearrangements.

Oxidation Reactions and Product Formation (e.g., from Linalool)

The synthesis of this compound can be conceptualized through the selective oxidation of a suitable precursor, such as the naturally occurring monoterpenoid linalool (B1675412) (3,7-dimethylocta-1,6-dien-3-ol). nist.govnih.gov Linalool possesses two double bonds at the 1- and 6-positions. To form the target diol, a selective dihydroxylation reaction would need to be performed on the double bond at the C5-C6 position (relative to the diol's numbering) of an appropriate isomer or precursor.

The dihydroxylation of alkenes is a well-established method for preparing diols. chemistrysteps.com This transformation can be achieved using several reagents, which determine the stereochemistry of the resulting diol.

Syn-dihydroxylation : This process adds two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. Common reagents for this include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) under cold, dilute, and basic conditions. chemistrysteps.com

Anti-dihydroxylation : This process adds two hydroxyl groups to opposite faces of the double bond, yielding an anti-diol. This is typically achieved via a two-step procedure involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.

For the synthesis of this compound from a linalool-like precursor, achieving selectivity for the internal double bond over the terminal vinyl group would be a key synthetic challenge.

| Reaction Type | Reagent(s) | Stereochemical Outcome |

| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O or NMO | Syn-diol |

| Syn-dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn-diol |

| Anti-dihydroxylation | 1. mCPBA or other peroxy acid, 2. H₃O⁺ | Anti-diol |

Protection and Deprotection Strategies (e.g., Acetal (B89532) Formation, Etherification)

The two hydroxyl groups in this compound are susceptible to various reactions. In a multi-step synthesis, it is often necessary to protect these functional groups to prevent them from reacting under conditions intended to modify other parts of the molecule.

Acetal Formation: Diols, particularly 1,2- and 1,3-diols, are commonly protected as cyclic acetals. chemistrysteps.com This is accomplished by reacting the diol with an aldehyde or a ketone under acidic conditions. libretexts.orglibretexts.org The formation of five- or six-membered cyclic acetals is particularly favored. chemistrysteps.comchemtube3d.com Although this compound is a 1,4-diol based on the locants of the hydroxyl groups, intramolecular acetal formation is not feasible. However, the individual hydroxyl groups can be protected. A more relevant strategy for a diol is the formation of a cyclic acetal if the hydroxyl groups are in a 1,2 or 1,3 relationship. For a 1,4-diol like the title compound, each hydroxyl group would typically be protected individually.

Etherification: Another common strategy for protecting hydroxyl groups is converting them into ethers, which are generally stable under a wide range of conditions, including basic, organometallic, and some reducing/oxidizing conditions. wikipedia.org

Common ether protecting groups include:

Silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)): Formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole.

Benzyl (B1604629) ether (Bn) : Formed using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH).

Methyl ethers : Can be formed under various conditions, though cleavage can be harsh. Milder methods for the intramolecular cyclization of diols to form cyclic ethers have been developed using reagents like trimethyl phosphate (B84403) and NaH. researchgate.netrsc.org

Deprotection is achieved under specific conditions that are selective for the chosen protecting group, leaving the rest of the molecule intact. For instance, silyl ethers are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF), while benzyl ethers are typically removed by hydrogenolysis. Cyclic acetals are stable in basic media but are easily removed by treatment with aqueous acid. chemistrysteps.com

| Protecting Group | Protection Reagents | Deprotection Conditions |

| Cyclic Acetal (for 1,2/1,3 diols) | Ketone/Aldehyde, Acid Catalyst | Aqueous Acid |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid |

| Benzyl Ether (Bn) | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) |

Rearrangement Reactions

The structure of this compound contains functionalities that make it a candidate for several types of rearrangement reactions.

The molecule contains two allylic alcohol systems: one at C-3 (adjacent to the C-1/C-2 double bond) and one at C-6 (adjacent to the C-4/C-5 double bond). Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates an allylic carbocation, which is resonance-stabilized. The incoming nucleophile can then attack at either of the two electrophilic carbon centers of the resonance-stabilized carbocation, potentially leading to a mixture of products, including the rearranged allylic alcohol. This process is known as an allylic rearrangement or SN1' reaction.

Sigmatropic Shifts: this compound is a substituted 1,5-diene. 1,5-Dienes are classic substrates for the wikipedia.orgwikipedia.org sigmatropic rearrangement known as the Cope rearrangement . wikipedia.orglibretexts.org This reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.org

Given the presence of hydroxyl groups at the C-3 and C-6 positions, the molecule is specifically set up for a variation called the Oxy-Cope rearrangement . libretexts.org In this reaction, the 1,5-diene alcohol first undergoes the wikipedia.orgwikipedia.org sigmatropic shift to produce an enol. This enol then tautomerizes to a more stable carbonyl compound. libretexts.org The reaction is often accelerated by forming the alkoxide (using a base like KH), which is known as the anionic Oxy-Cope rearrangement. This provides a powerful thermodynamic driving force for the reaction.

Electrocyclic Pathways: Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond at the termini of a conjugated pi system, leading to a cyclic product, or the reverse ring-opening process. utexas.edupressbooks.pub These reactions are stereospecific and are governed by the Woodward-Hoffmann rules. masterorganicchemistry.com The ground state (thermal) and excited state (photochemical) reactions often yield different stereoisomers. jove.com

The parent compound, this compound, is a non-conjugated diene. Therefore, it cannot directly undergo an electrocyclic reaction. However, it is conceivable that under certain catalytic (e.g., acid- or metal-catalyzed) conditions, the double bonds could isomerize to form a conjugated 1,3-diene system. This conjugated isomer could then undergo a 4π-electron electrocyclic ring closure to form a substituted cyclobutene. numberanalytics.com

Organometallic Chemistry and Catalysis

The diene functionality within this compound can act as a ligand for transition metals. The complexation of dienes to a metal center can significantly alter their reactivity, providing a method for both protection and stereochemical control.

Iron carbonyls are well-known for their ability to form stable complexes with 1,3- and 1,4-dienes. nih.govyoutube.com For example, a conjugated 1,3-diene can react with diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅) to form a (diene)Fe(CO)₃ complex. youtube.com In this complex, the iron tricarbonyl unit is coordinated to one face of the diene.

This complexation serves two main purposes:

Ligand Protection: The coordinated diene is shielded from reaction with many reagents, such as electrophiles or hydrogenation catalysts. The metal fragment can be removed later under oxidative conditions (e.g., with Ce(IV) or Me₃NO) to regenerate the diene.

Stereodirection: The bulky Fe(CO)₃ group blocks one face of the molecule, forcing incoming reagents to attack from the opposite, unhindered face. This allows for highly stereoselective transformations on other parts of the molecule.

While the title compound is a 1,5-diene, similar terpene-derived dienes like 3,7-dimethylocta-1,6-diene are known to react with transition metal salts (e.g., rhodium, palladium), leading to oxidation and isomerization. researchgate.netrsc.org It is plausible that this compound could first be isomerized to a conjugated diene, which would then readily form a stable iron carbonyl complex, enabling its use in stereodirected synthesis.

Catalytic Properties in Hydrogenation and other Transformations

There is currently no available scientific literature or research data on the catalytic properties of this compound in hydrogenation or other chemical transformations.

Natural Occurrence and Biosynthetic Pathways of Dimethyloctadiene Diols

Isolation and Identification from Biological Sources

Scientific investigations have led to the successful isolation and identification of 3,7-dimethyloctadiene diol isomers from a range of biological matrices, including honey, the stomachs of bees, and yeast.

A notable study focusing on the organic extractives of Mentha spp. (mint) honey and the stomachs of bees that had foraged on Mentha nectar identified the presence of 3,7-dimethylocta-1,5-dien-3,7-diol , also known as terpendiol I. mdpi.comresearchgate.net In the bee-stomach extract, this compound constituted 5.0% of the identified components. mdpi.comresearchgate.net This diol was also detected in the solvent extracts of the corresponding Mentha spp. honey. mdpi.comresearchgate.net

Furthermore, the Yeast Metabolome Database (YMDB) lists 3,7-Dimethyl-1,5-octadien-3,7-diol as a metabolite found in Saccharomyces cerevisiae, specifically in brewer's yeast. ymdb.ca The identification in yeast suggests its formation during fermentation processes.

Isomers of this diol have also been reported in grapes. For instance, (3S,6S)-(-)-3,7-dimethylocta-1,7-dien-3,6-diol was found to be the predominant enantiomer in Moscato giallo grapes. researchgate.net

| Compound | Biological Source | Reference(s) |

| 3,7-Dimethylocta-1,5-dien-3,7-diol (Terpendiol I) | Mentha spp. honey | mdpi.comresearchgate.net |

| 3,7-Dimethylocta-1,5-dien-3,7-diol (Terpendiol I) | Bee-stomach (Apis mellifera) | mdpi.comresearchgate.net |

| 3,7-Dimethyl-1,5-octadien-3,7-diol | Saccharomyces cerevisiae | ymdb.ca |

| (3S,6S)-(-)-3,7-dimethylocta-1,7-dien-3,6-diol | Grapes (Vitis vinifera L. cv. Moscato giallo) | researchgate.net |

Enzymatic Pathways Leading to Dimethyloctadiene Diols

The formation of 3,7-dimethyloctadiene diols in biological systems is often attributed to the enzymatic transformation of precursor compounds, particularly the hydrolysis of glycosidically bound terpenes.

The presence of 3,7-dimethylocta-1,5-dien-3,7-diol in the bee stomach is thought to be a result of glycosidase activity. mdpi.comresearchgate.net Honeybees produce a variety of enzymes in their salivary glands, which are added to the nectar during collection. cinz.nz These enzymes, including glycosidases, are capable of cleaving the glycosidic bonds of precursors present in the nectar. mdpi.comresearchgate.netcinz.nz This enzymatic hydrolysis releases the volatile aglycone, in this case, the diol. The gut microbiota of bees also possesses a diverse range of carbohydrate-active enzymes, including exo-α-glycosidases, which can contribute to the breakdown of plant-derived compounds. nih.govnih.gov

This enzymatic release of terpenoids from their glycosidic precursors is a well-documented phenomenon. For example, in winemaking, the enzymatic activity of yeast, such as Saccharomyces cerevisiae, on odorless glycosidic precursors found in grapes contributes significantly to the aromatic profile of the wine. ymdb.ca While direct studies on the specific glycosidases responsible for the formation of 3,7-Dimethylocta-1,5-diene-3,6-diol are limited, the existing evidence strongly points towards the involvement of these enzymes in its biosynthesis.

Formation as Oxidation Products of Terpenes

In addition to enzymatic pathways, 3,7-dimethyloctadiene diols can be formed through the non-enzymatic oxidation of other terpenes, most notably linalool (B1675412). Linalool, a tertiary terpene alcohol, is susceptible to autoxidation when exposed to air, leading to the formation of a variety of oxygenated derivatives. researchgate.netresearchgate.net

The initial products of linalool autoxidation are typically hydroperoxides. researchgate.netresearchgate.net These primary oxidation products are often unstable and can subsequently be converted into more stable secondary products, including various diols. researchgate.net Research on the autoxidation of linalool has identified several diol isomers among the degradation products. For instance, 2,6-dimethylocta-1,7-diene-3,6-diol has been identified as one of the compounds formed during the autoxidation of linalool. researchgate.net

The atmospheric oxidation of linalool, initiated by reactions with ozone or hydroxyl radicals, also contributes to the formation of a complex mixture of oxidation products. semanticscholar.org While specific identification of this compound in these atmospheric studies is not always detailed, the formation of various diols is a recognized outcome of these oxidative processes.

| Precursor Terpene | Oxidation Product | Reference(s) |

| Linalool (3,7-dimethyl-1,6-octadien-3-ol) | 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol | researchgate.netresearchgate.net |

| Linalool (3,7-dimethyl-1,6-octadien-3-ol) | 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol | researchgate.net |

| Linalool (3,7-dimethyl-1,6-octadien-3-ol) | 2,6-dimethylocta-1,7-diene-3,6-diol | researchgate.net |

Putative Role as Intermediates in Natural Product Biosynthesis

While 3,7-dimethyloctadiene diols are known natural products, their role as intermediates in the biosynthesis of more complex molecules such as Taxol or polyketides is not well-established in the scientific literature.

The biosynthesis of Taxol, a complex diterpenoid, involves a series of intricate cyclization and oxygenation steps starting from geranylgeranyl pyrophosphate. nih.gov The identified intermediates in the early stages of the Taxol pathway are taxadiene and its hydroxylated derivatives, such as taxa-4(20),11(12)-diene-5α-ol and taxa-4(20),11(12)-diene-5α,13α-diol. nih.gov These are structurally distinct and more complex than the simple acyclic diol, this compound. Current research on the Taxol biosynthetic pathway does not indicate a role for this specific acyclic diol as an intermediate. nih.gov

Similarly, polyketide biosynthesis proceeds through the sequential condensation of small carboxylic acid units, a fundamentally different pathway from terpene biosynthesis. While there can be crosstalk between these pathways, there is no direct evidence to suggest that this compound serves as a precursor or intermediate in the formation of polyketides.

Therefore, based on the current body of scientific literature, the putative role of this compound as an intermediate in the biosynthesis of Taxol or polyketides is not supported.

Computational Chemistry and Theoretical Studies on Dimethyloctadiene Diols

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions and Reactivity Prediction)

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity mdpi.com. In 3,7-Dimethylocta-1,5-diene-3,6-diol, the HOMO is expected to have significant contributions from the π-orbitals of the two carbon-carbon double bonds and the non-bonding lone pair orbitals of the hydroxyl oxygen atoms. These regions are therefore the most likely sites for electrophilic attack. The LUMO is likely a π* antibonding orbital associated with the double bonds, representing the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability mdpi.com. A small energy gap suggests that the molecule is more reactive, more polarizable, and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO mdpi.comnih.gov. Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity mdpi.com. Density Functional Theory (DFT) calculations are commonly employed to compute these orbital energies and predict the reactivity of organic molecules nih.gov.

Table 1: Hypothetical Frontier Molecular Orbital Data for a Dimethyloctadiene Diol

| Parameter | Energy (eV) | Implication for this compound |

|---|---|---|

| EHOMO | -9.5 | Indicates electron-donating capability, susceptible to oxidation. |

| ELUMO | -0.8 | Indicates electron-accepting capability, susceptible to reduction. |

| ΔEHOMO-LUMO | 8.7 | Suggests moderate kinetic stability. |

| Ionization Potential (I) | 9.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.8 | Energy released upon gaining an electron. |

| Global Hardness (η) | 4.35 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 5.15 | Power to attract electrons. |

Note: Data are representative values for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for mapping out the intricate details of reaction mechanisms. nih.gov These computational methods allow for the exploration of potential energy surfaces (PES), providing a detailed picture of how reactants are converted into products. mdpi.com Such calculations can estimate the pathways of chemical reactions, including the energies of transition states and associated equilibria, thereby enabling the prediction of unknown reactions. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Quantum chemical computations, particularly using DFT methods, can locate the geometric structures of these transient states on the potential energy surface. mdpi.com

To verify that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This analysis traces the reaction path downhill from the transition state, ensuring it leads to the appropriate energy minima corresponding to the reactant and product. mdpi.com For a compound like this compound, these methods could be used to study its formation via dihydroxylation of a precursor diene or its subsequent reactions, such as acid-catalyzed cyclization or oxidation. By calculating the energy barriers for different potential pathways, the most kinetically favorable route can be identified. mdpi.com

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction of a Terpene Diol

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (TS) (kcal/mol) | Product Complex (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|---|

| Path A: Cyclization | 0.0 | +15.2 | -5.4 | 15.2 |

| Path B: Dehydration | 0.0 | +21.8 | -2.1 | 21.8 |

| Path C: Oxidation | 0.0 | +12.5 | -10.3 | 12.5 |

Note: Energies are relative to the initial reactant complex. Data are hypothetical.

Many organic reactions can yield multiple products, making selectivity a crucial aspect of chemical synthesis. Computational chemistry provides a framework for understanding and predicting the chemo-, regio-, and stereoselectivity of reactions. rsc.orgmdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. By calculating the activation barriers for reactions at different functional groups within this compound (e.g., the two different double bonds or the two hydroxyl groups), the most likely site of reaction can be predicted.

Regioselectivity describes the preference for bond formation at one position over another. For example, in the epoxidation of one of the double bonds, theoretical calculations can determine which carbon atom is more likely to be attacked by the oxidizing agent.

Stereoselectivity involves the preferential formation of one stereoisomer over others. The synthesis of this compound, which has multiple stereocenters, is a stereoselective process. By modeling the transition states leading to different diastereomers, chemists can rationalize the observed product distribution. The stereoisomer formed via the lowest-energy transition state will be the major product. longdom.org

Conformational Landscape Analysis and Stability

The three-dimensional structure of a molecule is not static. Acyclic molecules like this compound can adopt numerous spatial arrangements, or conformations, due to rotation around their single bonds. Conformational analysis aims to identify the most stable, low-energy conformations and determine their relative populations. mdpi.com

Computational methods can systematically explore the potential energy surface to locate these stable conformers (energy minima). The relative stability of each conformer is determined by its calculated energy. For this compound, a key structural feature influencing conformational preference would be the potential for intramolecular hydrogen bonding between the hydroxyl groups at positions 3 and 6. Such an interaction could lead to a pseudo-cyclic arrangement, significantly stabilizing that particular conformation over more extended, linear forms. Understanding the predominant conformation is vital, as it can dictate both the molecule's physical properties and its biological activity by influencing how it interacts with biological receptors.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angle(s) (C4-C5) | Relative Energy (kcal/mol) | Stabilizing Interaction |

|---|---|---|---|

| 1 (Global Minimum) | gauche (~60°) | 0.00 | Intramolecular H-bond (O-H···O) |

| 2 | anti ( |

+1.5 | Extended chain, minimal steric hindrance |

| 3 | gauche (-60°) | +2.1 | Steric repulsion between methyl groups |

| 4 | eclipsed (~120°) | +4.5 | Torsional strain |

Note: Data are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Diols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models have been successfully developed for various classes of terpenes to predict properties ranging from toxicity to therapeutic effects. researchgate.netnih.gov

The development of a QSAR model for a class of compounds like terpene diols involves several steps:

Data Set Compilation: A training set of diols with experimentally determined biological activities is assembled.

Descriptor Calculation: A large number of numerical parameters, or molecular descriptors, are calculated for each molecule. These can describe various aspects of the structure, including constitutional (e.g., molecular weight), topological, geometric (e.g., asphericity), and electronic (e.g., partial charges) properties. nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized diols, thereby guiding the design of more potent or less toxic compounds and prioritizing synthetic efforts.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Terpenoids

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Electronic | Zefirov's partial charge on a C atom | Electron distribution, reactivity |

| Geometric | Asphericity | Molecular shape and size |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index | Molecular branching |

| Constitutional | Molecular Weight | Size of the molecule |

| Quantum Chemical | HOMO/LUMO Energies | Electronic reactivity |

Applications in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecule Synthesis

The presence of two stereocenters (at C3 and C6) makes 3,7-dimethylocta-1,5-diene-3,6-diol a valuable chiral building block. Chiral synthons are crucial in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its efficacy and biological activity. The synthesis of single-enantiomer drugs is a major focus, driving the demand for enantiomerically pure intermediates. documentsdelivered.com

The stereodefined diol moiety can be derived from the "chiral pool" or synthesized via asymmetric methods. For instance, the synthesis of similar chiral diols has been achieved from precursors like geraniol, involving stereoselective reactions to establish the desired configuration at each chiral center. rsc.org Once obtained in an enantiomerically pure form, a compound like (+)-3-(S)-7-Dimethylocta-1,5-diene-3,7-diol can be incorporated into larger molecules, transferring its chirality to the final target. usda.gov The hydroxyl groups can be selectively protected and then deprotected at various stages of a synthetic sequence, allowing for the stepwise construction of complex structures.

Table 1: Potential Synthetic Utility of Chiral Diol Functionality

| Feature | Synthetic Application | Example Transformation |

|---|---|---|

| Stereogenic Centers | Transfer of chirality to a target molecule. | Used as a starting material for asymmetric synthesis. |

| Diol Moiety | Formation of cyclic ethers, acetals, or ketals. | Acid-catalyzed reaction with an aldehyde or ketone. |

| Selective Protection | Stepwise functionalization of the molecule. | Monoprotection of one hydroxyl group (e.g., as a silyl (B83357) ether). |

| Oxidation | Conversion to dicarbonyl compounds. | Swern or Dess-Martin periodinane oxidation. |

Precursors for Natural Product Total Synthesis (e.g., Polyketides, Alkaloids, Terpenes, Macrolactones)

The carbon skeleton and functional groups of this compound make it a suitable precursor for the total synthesis of various classes of natural products. nih.govuni-muenchen.de

Terpenes: As a derivative of a C10 terpenoid, this diol is a logical starting point for the synthesis of more complex terpenes. nih.gov The total synthesis of terpenes often involves the strategic cyclization and functionalization of acyclic precursors. uzh.ch For example, the diene functionality could be exploited in intramolecular Diels-Alder reactions to form bicyclic systems common in many terpenoid natural products.

Polyketides: Polyketides are characterized by repeating keto-methyl units and often contain multiple stereocenters. biorxiv.org The diol structure of this compound provides a scaffold with pre-installed stereochemistry and oxygenation patterns that can be elaborated into a polyketide chain. For example, oxidative cleavage of the C5-C6 double bond could yield two smaller fragments that can be further modified and coupled. The synthesis of complex polyketides like dictyostatin (B1249737) and discodermolide often relies on the coupling of such highly functionalized, chiral fragments. nih.gov

Alkaloids: While less obvious, the carbon backbone could be adapted for alkaloid synthesis. This would typically involve the introduction of nitrogen at a suitable position, for example, by converting the hydroxyl groups into amines or amides. Subsequent cyclization reactions could then be used to construct the heterocyclic cores characteristic of alkaloids. nih.gov

Macrolactones: Macrolactones are large cyclic esters that are prominent in many natural products. A precursor like this compound could be elaborated into a long-chain hydroxy acid, which is the direct precursor for macrolactonization. The diene system allows for chain extension through various C-C bond-forming reactions, and one of the hydroxyl groups could be oxidized to a carboxylic acid to set the stage for the final ring-closing step. nih.gov

Role in Ring-Closing Metathesis (RCM) and other Cyclization Reactions

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis for forming cyclic compounds, particularly 5- to 30-membered rings. researchgate.net As a diene, this compound is a potential substrate for various cyclization reactions.

For RCM to occur, the two double bonds must be part of a single molecule that can adopt a conformation allowing for intramolecular reaction. While this compound itself would not undergo a simple RCM reaction, it can be easily modified to become a suitable RCM precursor. For example, esterification or etherification of the two hydroxyl groups with moieties containing terminal alkenes would generate a tetraene substrate. This substrate could then undergo a double RCM to form bicyclic structures. researchgate.net The success and stereochemical outcome of such reactions are influenced by the choice of catalyst and the substrate's conformational preferences.

Table 2: Representative Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Good functional group tolerance, but lower activity. |

| Grubbs' Catalyst | Second | Higher activity, broader substrate scope. |

| Hoveyda-Grubbs Catalyst | Second | High stability, catalyst can be recycled. |

| Schrock's Catalyst | (N/A) | Very high activity, but sensitive to air and moisture. |

Beyond RCM, the diene system can participate in other transition metal-catalyzed cyclization reactions, such as cycloisomerization, which can lead to the formation of various carbocyclic and heterocyclic frameworks. researchgate.net

Versatility as Substrates for Transition Metal-Catalyzed Transformations

Dienes are highly versatile substrates in transition metal-catalyzed reactions due to their ability to coordinate with metals in multiple ways. nih.govnih.gov This allows for a wide range of transformations that can selectively functionalize the molecule. A diene-diol like this compound could undergo numerous catalytic transformations.

For instance, a related compound, 3,7-dimethylocta-1,6-diene, has been shown to react with rhodium(III) and thallium(III) catalysts. rsc.org With a rhodium-iron catalyst system, it undergoes oxidation at the terminal vinyl group to form a methyl ketone. rsc.org With thallium(III) nitrate, the internal double bond reacts to give a ketone via methyl group migration, while the terminal double bond leads to cyclization, forming cyclopentane (B165970) derivatives. rsc.org These examples highlight the potential for regioselective reactions depending on the metal catalyst and reaction conditions chosen.

Other potential transformations include:

Hydroformylation: Addition of a formyl group and hydrogen across a double bond.

Hydroboration: Addition of a boron-hydrogen bond, which can then be oxidized to an alcohol. nih.govnih.gov

Heck Reaction: Coupling of the diene with an aryl or vinyl halide.

Suzuki Coupling: Cross-coupling with an organoboron compound.

The hydroxyl groups can play a crucial directing role in these reactions, influencing the stereochemical and regiochemical outcome of the catalytic transformation.

Synthesis of Pharmaceutically Relevant Scaffolds and Analogues

The structural features of this compound make it an attractive starting material for the synthesis of pharmaceutically relevant scaffolds. The ability to generate stereochemically complex and diverse molecules from a single chiral building block is a powerful strategy in drug discovery.

The diol functionality is common in many biologically active molecules and can be a key pharmacophore. The diene system provides a handle for a variety of modifications to build molecular diversity. For example, the diene can be converted into cyclic systems, which are common cores in many drugs. The synthesis of complex chiral drug candidates often relies on the development of new synthetic methods and the availability of versatile chiral intermediates. documentsdelivered.com

By applying reactions like those mentioned previously (RCM, cross-coupling, etc.), a library of analogues based on the 3,7-dimethyloctane skeleton can be generated. These analogues can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. For example, the synthesis of pheromones and their analogues, which have applications in pest management, has been accomplished using similar chiral terpene-derived starting materials. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for Dimethyloctadiene Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 3,7-Dimethylocta-1,5-diene-3,6-diol.

1D NMR (¹H, ¹³C) for Fundamental Structural Elucidation

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides the initial and fundamental data for piecing together the molecule's structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons present in the molecule and their immediate electronic environment. Key signals for this compound would include those for the vinyl protons on the double bonds, the proton attached to the carbon bearing a hydroxyl group, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) of these protons are indicative of their local environment, and the splitting patterns (multiplicity) arising from spin-spin coupling provide information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. For this compound, characteristic signals would appear for the sp² hybridized carbons of the double bonds, the sp³ hybridized carbons bonded to the hydroxyl groups, and the aliphatic methyl and methylene carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | 5.1 - 5.3 | ~112-115 |

| C2 (=CH) | 5.8 - 6.0 | ~140-145 |

| C3 (-C(OH)-) | - | ~70-75 |

| C4 (CH₃) | ~1.3 | ~25-30 |

| C5 (=CH) | 5.5 - 5.7 | ~125-130 |

| C6 (-CH(OH)-) | 4.0 - 4.5 | ~70-75 |

| C7 (-CH(CH₃)₂) | - | ~30-35 |

| C8 (CH₃) | ~1.7 | ~18-25 |

| C9 (CH₃) | ~1.2 | ~20-25 |

| C10 (CH₃) | ~1.2 | ~20-25 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complex structure and relative stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to trace out the spin systems within the molecule, for instance, connecting the vinyl protons to each other and to adjacent aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is vital for piecing together the entire carbon skeleton, for example, by connecting the methyl groups to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is essential for determining the relative stereochemistry at the chiral centers (C3 and C6) and the geometry of the double bond (C5-C6).

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for analyzing volatile compounds like terpenoids. In this method, the sample is first separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of water, methyl

Enantioselective Chromatographic Methods (e.g., Multidimensional Gas Chromatography-Mass Spectrometry)

The separation and quantification of individual stereoisomers of this compound are critical, as different enantiomers can exhibit distinct biological activities and sensory properties. Enantioselective chromatography, particularly multidimensional gas chromatography-mass spectrometry (MDGC-MS), has emerged as a powerful tool for this purpose. researchgate.net

MDGC-MS combines the resolving power of two different gas chromatographic columns with the sensitive and selective detection of a mass spectrometer. The first dimension typically involves a non-chiral column for a preliminary separation of the complex mixture, after which specific fractions containing the target analytes are transferred (heart-cut) to a second, chiral column for the enantiomeric separation.

Research on aromatic grape varieties has successfully utilized enantioselective MDGC-MS to determine the enantiomeric ratios of various monoterpene polyols, including a diol of dimethyloctadiene. researchgate.net In a study on Vitis vinifera L. cvs. Morio Muscat and Muscat Ottonel, the enantiomeric distribution of 3,7-dimethylocta-1,7-dien-3,6-diol was determined. The analysis required the synthesis of reference compounds with defined stereochemistry to unequivocally identify the elution order of the enantiomers. researchgate.net

The findings from these studies provide valuable insights into the stereochemistry of this diol in natural sources. For instance, in Moscato giallo grapes, the (3S,6S)-(-) form of 3,7-dimethylocta-1,7-dien-3,6-diol was found to be predominant over the (3S,6R)-(+) form. researchgate.net This detailed stereochemical information is crucial for understanding the biosynthetic pathways of these compounds in plants and their contribution to the final aroma profile of products such as wine.

Table 1: Enantiomeric Distribution of 3,7-dimethylocta-1,7-dien-3,6-diol in Grapes as Determined by Enantioselective MDGC-MS

| Stereoisomer | Enantiomeric Distribution (%) |

| (3S,6S)-(-) | 78.2 - 86.5 |

| (3S,6R)-(+) | 13.5 - 21.8 |

Data sourced from studies on Vitis vinifera L. cvs. Morio Muscat and Muscat Ottonel. researchgate.net

X-ray Crystallography for Absolute Stereochemical Determination

While enantioselective chromatography can determine the relative abundance of stereoisomers, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netspringernature.comresearchgate.neted.ac.uk This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of atoms.

For a chiral molecule, the crystal structure will be non-centrosymmetric. ed.ac.uk The determination of the absolute structure, and thus the absolute configuration of the molecule, is achieved by analyzing the anomalous scattering of X-rays, particularly when a heavy atom is present in the structure. researchgate.netresearchgate.net However, recent advancements have made it possible to determine the absolute configuration of light-atom molecules, such as monoterpenoids, without the need for a heavy-atom derivative. researchgate.net

Although a specific X-ray crystallographic study for this compound is not prominently available in the reviewed literature, the principles of the technique are widely applied to similar monoterpenoid structures. The process would involve obtaining a suitable single crystal of an enantiomerically pure form of the diol. The analysis of the diffraction data would then provide the absolute stereochemistry at each of the chiral centers (C-3 and C-6). This information is paramount for correlating the chemical structure with its specific biological or sensory function and for the validation of results obtained from other chiroptical methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.